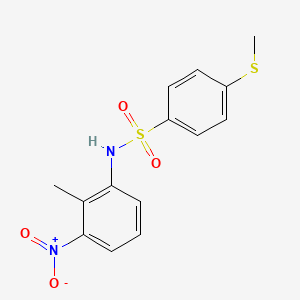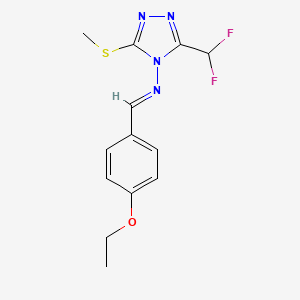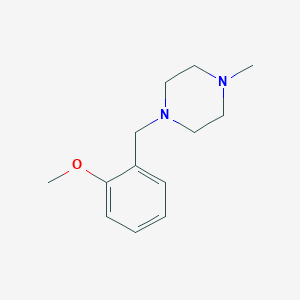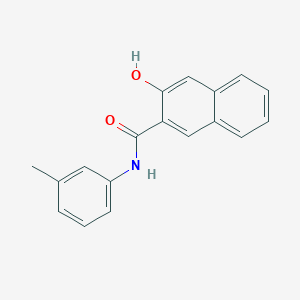
N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MNBS is a sulfonamide compound that has been synthesized through a multistep process. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 170-172 °C. The compound has a molecular formula of C14H14N2O4S2 and a molecular weight of 358.4 g/mol. MNBS has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science.
作用機序
The mechanism of action of MNBS is not fully understood. However, studies have suggested that it inhibits the activity of COX-2 by binding to its active site. This inhibition leads to the reduction of prostaglandin production, which results in the anti-inflammatory effects of MNBS. MNBS has also been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects:
MNBS has been found to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation. MNBS has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, MNBS has been shown to have antibacterial activity against several strains of bacteria, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
MNBS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MNBS has also been found to have low toxicity, making it suitable for in vitro and in vivo studies. However, MNBS has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, MNBS has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet established.
将来の方向性
MNBS has several potential future directions for research. It can be further studied for its anti-inflammatory, anti-tumor, and antibacterial properties. MNBS can also be modified to improve its potency and selectivity. Additionally, MNBS can be studied for its potential applications in environmental science, such as the removal of heavy metals from contaminated water. Furthermore, MNBS can be studied for its potential applications in drug delivery, as it has been shown to have good solubility in organic solvents.
In conclusion, MNBS is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various applications. MNBS has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and environmental science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. MNBS has several advantages for lab experiments, such as stability and low toxicity, but also has some limitations, such as a lack of clinical trials. MNBS has several potential future directions for research, such as further studies on its anti-inflammatory and anti-tumor properties, modification to improve its potency and selectivity, and potential applications in environmental science and drug delivery.
合成法
The synthesis of MNBS involves several steps, including the reaction of 2-methyl-3-nitroaniline with methylthioacetic acid, followed by the reaction with chlorosulfonic acid. The resulting compound is then treated with ammonia to obtain MNBS. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
科学的研究の応用
MNBS has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. MNBS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a crucial role in inflammation. MNBS has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, MNBS has been shown to have antibacterial activity against several strains of bacteria, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-10-13(4-3-5-14(10)16(17)18)15-22(19,20)12-8-6-11(21-2)7-9-12/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXMWWQWLHEEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5783909.png)
![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)

![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)
![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)

![N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5783956.png)


![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5783992.png)